molecular formula C17H16N4O2S B2470643 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 896339-28-9

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2470643
CAS No.: 896339-28-9
M. Wt: 340.4
InChI Key: GAXAORBHCPGHTP-UHFFFAOYSA-N
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Description

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3,5]triazine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-5-7-13(8-6-11)18-14(22)10-24-16-19-15-12(2)4-3-9-21(15)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAORBHCPGHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the large-scale synthesis of similar heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts such as palladium. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.

Scientific Research Applications

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    3-aryl-4H-quinolizine-4-one derivatives: These compounds are also known for their biological activities and are used in medicinal chemistry.

Uniqueness

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl core with a sulfanyl and acetamide group makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.43 g/mol
  • IUPAC Name : N-(4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Modulation : It has the potential to modulate receptor activities, impacting signaling pathways that regulate cell proliferation and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells.

Anticancer Studies

A recent study evaluated the anticancer potential of related triazine compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited stronger cytotoxicity than cisplatin, a common chemotherapy drug. The mechanism involved increased apoptosis via activation of caspases (caspase 3/7, 8, and 9) and modulation of NF-kB and p53 pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure can significantly influence the biological activity. For instance:

  • The presence of a sulfanyl group enhances the interaction with biological targets.
  • Aromatic substitutions (such as the 4-methylphenyl group) are crucial for increasing potency against specific cancer cell lines.

Case Study 1: Anticancer Efficacy

In vitro tests demonstrated that the compound induced apoptosis in cancer cells through:

  • Increased ROS production.
  • Upregulation of pro-apoptotic proteins (Bax).
  • Downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .

Case Study 2: Enzyme Interaction

Another study focused on enzyme interactions where the compound inhibited specific kinases involved in cell signaling pathways. This inhibition led to reduced proliferation rates in treated cells compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in MCF-7 and MDA-MB-231 cells
Enzyme InhibitionReduced activity of specific kinases
CytotoxicityStronger than cisplatin in vitro

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